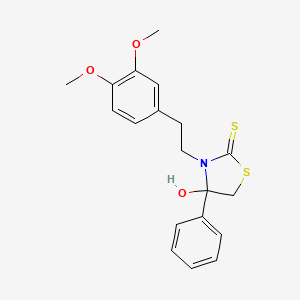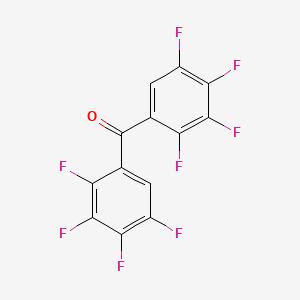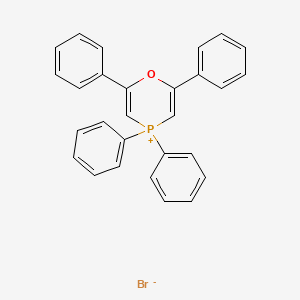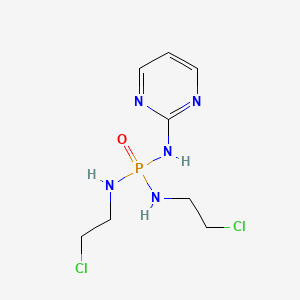
N-bis(2-chloroethylamino)phosphorylpyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-bis(2-chloroethylamino)phosphorylpyrimidin-2-amine is a chemical compound known for its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a phosphoryl group attached to a pyrimidine ring, along with two chloroethylamino groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-bis(2-chloroethylamino)phosphorylpyrimidin-2-amine typically involves the reaction of pyrimidine derivatives with bis(2-chloroethyl)amine in the presence of phosphorylating agents. One common method includes the use of phosphoryl chloride (POCl3) as the phosphorylating agent. The reaction is carried out under controlled conditions, often involving refluxing the reactants in an appropriate solvent such as pyridine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: N-bis(2-chloroethylamino)phosphorylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The chloroethyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoryl oxides, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N-bis(2-chloroethylamino)phosphorylpyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its use as a chemotherapeutic agent due to its ability to interfere with DNA replication.
Wirkmechanismus
The mechanism of action of N-bis(2-chloroethylamino)phosphorylpyrimidin-2-amine involves its interaction with cellular DNA. The chloroethyl groups can form cross-links with DNA strands, leading to the disruption of DNA replication and transcription processes. This action makes it a potential candidate for use in chemotherapy, where it can target rapidly dividing cancer cells. The compound’s phosphoryl group also plays a role in its reactivity and interaction with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Cyclophosphamide: A well-known chemotherapeutic agent with a similar mechanism of action involving DNA cross-linking.
Ifosfamide: Another nitrogen mustard derivative used in cancer treatment.
Melphalan: An alkylating agent used in chemotherapy.
Uniqueness: N-bis(2-chloroethylamino)phosphorylpyrimidin-2-amine is unique due to its specific structure, which combines a pyrimidine ring with a phosphoryl group and chloroethylamino groups. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
17802-67-4 |
|---|---|
Molekularformel |
C8H14Cl2N5OP |
Molekulargewicht |
298.11 g/mol |
IUPAC-Name |
N-bis(2-chloroethylamino)phosphorylpyrimidin-2-amine |
InChI |
InChI=1S/C8H14Cl2N5OP/c9-2-6-13-17(16,14-7-3-10)15-8-11-4-1-5-12-8/h1,4-5H,2-3,6-7H2,(H3,11,12,13,14,15,16) |
InChI-Schlüssel |
SWZQFYQUJJBGDK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(N=C1)NP(=O)(NCCCl)NCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


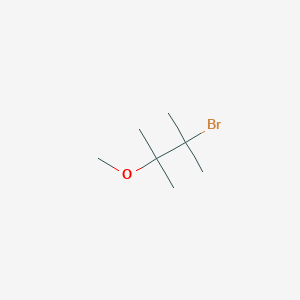
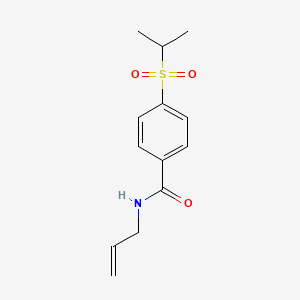
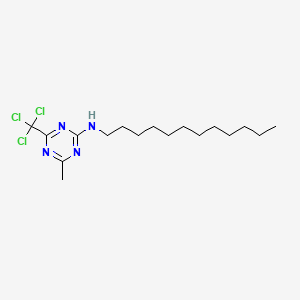

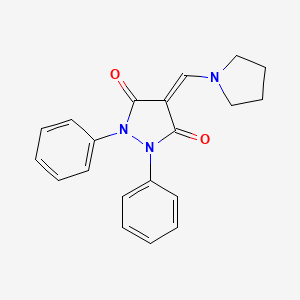
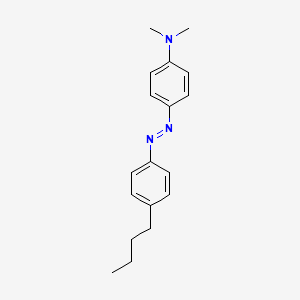

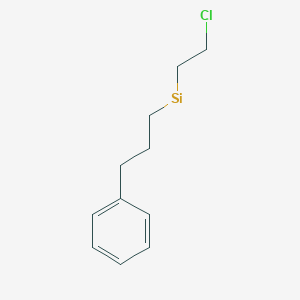

![11-Bromo-14-azadispiro[5.1.5.2]pentadec-9-ene-7,15-dione](/img/structure/B14707166.png)
